molecular formula C6H10N2O3 B14904461 (3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

(3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione

Cat. No.: B14904461
M. Wt: 158.16 g/mol
InChI Key: JJDWARJCLFFKRT-IUYQGCFVSA-N
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Description

(3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is a chiral compound with a unique structure that includes a piperazine ring substituted with a hydroxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and formaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the hydroxymethyl group.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: The reactions are conducted in large-scale reactors to accommodate the production of significant quantities.

    Automated Processes: Automation is employed to ensure consistency and efficiency in the production process.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various physiological effects.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

    (3R,6S)-3-(Hydroxymethyl)-6-ethylpiperazine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

    (3R,6S)-3-(Hydroxymethyl)-6-phenylpiperazine-2,5-dione: Similar structure with a phenyl group instead of a methyl group.

Uniqueness

(3R,6S)-3-(Hydroxymethyl)-6-methylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

(3R,6S)-3-(hydroxymethyl)-6-methylpiperazine-2,5-dione

InChI

InChI=1S/C6H10N2O3/c1-3-5(10)8-4(2-9)6(11)7-3/h3-4,9H,2H2,1H3,(H,7,11)(H,8,10)/t3-,4+/m0/s1

InChI Key

JJDWARJCLFFKRT-IUYQGCFVSA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N1)CO

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CO

Origin of Product

United States

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